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RIP2 kinase inhibitor 2 -

RIP2 kinase inhibitor 2

Catalog Number: EVT-280723
CAS Number:
Molecular Formula: C21H28N4O4S
Molecular Weight: 432.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RIPK2-IN-2 is a potent and selective inhibitor of receptor interacting protein-2 (RIP2) kinase.
Overview

RIP2 kinase inhibitor 2 is a compound designed to inhibit receptor-interacting protein kinase 2, a crucial enzyme involved in inflammatory signaling pathways. This kinase is integral to the immune response, particularly in mediating signals from nucleotide-binding oligomerization domain-containing proteins 1 and 2, which activate nuclear factor kappa B and mitogen-activated protein kinase pathways. The inhibition of RIP2 has been linked to potential therapeutic benefits in various inflammatory diseases and certain cancers.

Source

The development of RIP2 inhibitors has gained attention due to their role in modulating immune responses and their potential applications in treating autoimmune diseases and cancers. Research articles have detailed the synthesis, characterization, and biological evaluation of these compounds, emphasizing their significance in pharmacology .

Classification

RIP2 kinase inhibitor 2 belongs to the class of small molecule inhibitors targeting serine/threonine kinases. These inhibitors are primarily designed for therapeutic applications in inflammatory diseases and cancer treatment due to their ability to modulate key signaling pathways within immune cells.

Synthesis Analysis

Methods

The synthesis of RIP2 kinase inhibitor 2 involves several chemical reactions aimed at constructing a molecule that can effectively bind to the ATP-binding site of the RIP2 kinase domain. Various synthetic approaches have been reported, including:

  • Molecular Docking: Utilizing existing crystal structures of RIP2 (e.g., PDB ID: 4C8B) to identify potential binding interactions with small molecules .
  • Chemical Modifications: Derivatives are synthesized by modifying core structures, such as quinoline or thieno[2,3-d]pyrimidine backbones, to enhance potency and selectivity against RIP2 .

Technical Details

The synthetic routes typically involve:

  1. Formation of Key Intermediates: Using standard organic synthesis techniques such as nucleophilic substitutions and cyclization reactions.
  2. Purification: Employing chromatographic techniques to isolate pure compounds for biological testing.
  3. Characterization: Utilizing spectroscopic methods (NMR, mass spectrometry) to confirm the structure of synthesized compounds.
Molecular Structure Analysis

Structure

The molecular structure of RIP2 kinase inhibitor 2 features a core that typically includes a quinoline or thieno[2,3-d]pyrimidine moiety. These structures are designed to fit into the ATP-binding pocket of the RIP2 enzyme.

Data

  • Molecular Weight: Varies depending on specific derivatives but generally ranges around 400-500 g/mol.
  • 3D Conformation: Crystallographic studies reveal that effective inhibitors maintain specific hydrogen bonding interactions with key residues within the ATP-binding site .
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing RIP2 kinase inhibitor 2 include:

  • Nucleophilic Substitution: Key for introducing functional groups that enhance binding affinity.
  • Cyclization Reactions: Forming heterocyclic structures essential for activity.

Technical Details

Reactions are often carried out under controlled conditions using solvents like dimethyl sulfoxide or acetonitrile, with catalysts employed to facilitate specific transformations.

Mechanism of Action

Process

RIP2 kinase inhibitor 2 functions by competitively inhibiting the ATP-binding site of RIP2. This action disrupts the phosphorylation cascade initiated by NOD1 and NOD2 activation, leading to decreased activation of downstream signaling pathways such as nuclear factor kappa B and mitogen-activated protein kinases.

Data

Inhibition studies have shown that these compounds can significantly reduce pro-inflammatory cytokine production in vitro, demonstrating their potential effectiveness in modulating immune responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically solid at room temperature, often crystalline.
  • Solubility: Varies; many derivatives are soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may require protection from moisture and light.
  • Reactivity: The presence of functional groups can influence reactivity; for example, amine groups may participate in hydrogen bonding with target proteins.

Relevant analyses often include stability testing under various pH conditions and temperature variations.

Applications

Scientific Uses

RIP2 kinase inhibitor 2 has significant potential applications in:

  • Cancer Therapy: Targeting RIP2 may inhibit tumor growth by disrupting pro-inflammatory signaling pathways associated with tumor progression .
  • Autoimmune Diseases: By modulating immune responses, these inhibitors could alleviate symptoms associated with conditions like inflammatory bowel disease .
  • Drug Development: Ongoing research aims to optimize these compounds for better efficacy and selectivity, paving the way for clinical applications.
Structural Biology of RIP2 Kinase

Domain Architecture and Functional Motifs

RIP2 kinase (RIPK2/RIP2) is a 540-amino acid protein with a modular architecture comprising three functional domains critical for its role in innate immunity signaling pathways. Each domain contributes distinct mechanistic functions to RIP2's activation and downstream signaling:

Kinase Domain (KD): ATP-Binding Pocket and Catalytic Residues

The N-terminal kinase domain (residues 22-287) adopts a canonical bilobal kinase fold. Key structural features include:

  • A deep ATP-binding pocket situated between the N-terminal lobe (N-lobe, predominantly β-sheet) and C-terminal lobe (C-lobe, predominantly α-helical).
  • Catalytic residues Lys47 in β3-strand (forms salt bridge with Glu66 in αC-helix for ATP positioning) and Asp164 in the DFG motif (Mg²⁺ coordination).
  • A unique "HHD" sequence replacing the typical "HRD" motif in the catalytic loop, potentially influencing substrate specificity [2] [10].
  • Structural plasticity allowing adoption of active ("DFG-in") or inactive ("DFG-out") conformations, exploited by type I and type II inhibitors respectively [4] [9] [10].

Table 1: Key Structural Elements of RIP2 Kinase Domain

Structural ElementResiduesFunctional RoleConformational State Relevance
ATP-binding pocketVal44, Ala45, Lys47, Met98, Leu149, Leu152, Leu167, Glu66Binds ATP/InhibitorsTarget for both Type I/II inhibitors
Catalytic loopHis158-His159-Asp160 (HHD)Phosphotransfer activityDeviates from canonical HRD motif
DFG motifAsp164-Phe165-Gly166Mg²⁺ coordination, activation loop positioning"DFG-in" (active), "DFG-out" (inactive)
Activation loopSer174-Ser176-Ser178-Ser180/Ser181Autophosphorylation sitesPhosphorylation stabilizes active state
αJ helixGlu299-Lys310Dimerization interfaceCritical for symmetric homodimer formation

Intermediate Domain (INTD): Role in Oligomerization

The central intermediate domain (residues ~311-436) is less characterized but functionally significant:

  • Exhibits high intrinsic disorder, suggesting conformational flexibility [6].
  • Acts as a flexible tether between the kinase domain and CARD, enabling spatial reorganization during activation.
  • Contributes to higher-order oligomerization ("RIPosomes") by allowing CARD-mediated filament assembly while maintaining kinase domain dimerization [1] [6].
  • Potential docking site for regulatory proteins or ubiquitin ligases (e.g., XIAP) through undefined interaction surfaces [4].

Caspase Activation and Recruitment Domain (CARD): CARD-CARD Interactions

The C-terminal CARD (residues 437-520; 6 α-helices) mediates homotypic protein interactions:

  • Forms a death-fold domain with characteristic electrostatic surface charges: Basic residues (Arg444, Arg483, Arg488) on RIP2-CARD interact with acidic residues on NOD1/2-CARDs [1] [6].
  • Critical residues for NOD1 binding: RIP2-K443, Y474, R483, R488 [6] [8].
  • Upon NOD activation, RIP2-CARD undergoes oligomerization into left-handed helical filaments ("RIPosomes") via three symmetric interfaces (types Ia, Ib, II) involving hydrophobic cores and complementary charge interactions [1] [3] [5].
  • Disease-linked mutations (e.g., K513E) disrupt oligomerization and abolish NF-κB signaling [1] [5].

Structural Dynamics of RIP2 Activation

Dimerization Mechanisms: αJ Helix and Symmetric Hydrogen Bond Networks

RIP2 activation is initiated by kinase domain dimerization:

  • The αJ helix (residues E299-K310) mediates symmetric homodimer formation via antiparallel packing.
  • Key dimer interface interactions: Hydrophobic contacts between Lys310 and Glu299 of one monomer with His159 and Glu157 of the other, supported by H-bond networks [4] [9] [10].
  • Disruption (e.g., mutation R74A/D/H in β2-β3 loop) destabilizes dimers, impairing kinase activity and downstream signaling [10].
  • Dimerization enables trans-autophosphorylation of activation loop serines, a prerequisite for full catalytic activity [4] [10].

Autophosphorylation Sites (Ser174, Ser176, Ser178, Ser180/181)

Activation loop phosphorylation is a hallmark of RIP2 activation:

  • Multisite autophosphorylation occurs in trans within dimers/oligomers on Ser174, Ser176, Ser178, and Ser180/181 [1] [4] [10].
  • Phosphorylation triggers conformational changes: Disordered-to-helical transition in the activation segment, increasing substrate accessibility [4] [6].
  • Phospho-mimetic mutants (aspartate substitutions) constitutively activate NF-κB, while alanine mutants are signaling-incompetent [4].
  • Creates docking sites for ubiquitin ligases (e.g., XIAP), facilitating K63-linked polyubiquitination at Lys209 [4] [10].

Table 2: RIP2 Autophosphorylation Sites and Functional Impacts

Phosphorylation SiteStructural ConsequenceDownstream EffectFunctional Validation
Ser174Partial disorder-to-order transitionEnables TAK1/IKK recruitmentAlanine mutant blocks NF-κB
Ser176Stabilizes activation loop conformationPromotes Lys209 ubiquitinationPhosphomimetic enhances signaling
Ser178Releases autoinhibitionFacilitates RIPosome formationCritical for MDP-induced TNFα
Ser180/Ser181Completes activation loop restructuringMaximizes kinase activityDual mutation ablates activity

Conformational Changes in Active vs. Inactive States

Key structural transitions regulate RIP2 activity:

  • Active State: "DFG-in" conformation, closed N-lobe/C-lobe orientation, ordered activation loop (when phosphorylated), and intact αC-Glu66–Lys47 salt bridge. The Lys209 loop (residues 200-210) is disordered, exposing Lys209 for ubiquitination [4] [10].
  • Inactive State: "DFG-out" conformation displaces Asp164, breaking catalytic machinery. The Lys209 loop forms a short helix, burying Lys209 and preventing ubiquitination. Disrupted αC-helix positioning is observed in some inhibitor-bound states [4] [9] [10].
  • Oligomerization transitions: Inactive RIP2 exists as monomers/dimers; active RIP2 forms CARD-mediated filaments (RIPosomes) incorporating kinase dimers as subunits [1] [6].

Cryo-EM and X-ray Crystallography Insights

Filamentous RIP2 Oligomers (RIPosomes)

Cryo-EM studies revolutionized understanding of RIP2 supramolecular signaling complexes:

  • Structure: RIP2-CARD forms left-handed helical filaments (4.1 Å cryo-EM structure) with 6.5 subunits/turn and ~90 Å diameter [1] [3] [5].
  • Assembly Mechanism: Nucleated by NOD1/2-CARDs, which seed RIP2-CARD oligomerization via complementary electrostatic interfaces (Type Ia/Ib/II). Oligomerization propagates through CARD-CARD interactions involving residues Arg444, Glu472, and Asp492 [1] [5].
  • Functional Role: The RIPosome acts as a signaling platform amplifying NF-κB/MAPK responses. Phosphorylation at Y474 is essential, while S176 phosphorylation negatively regulates filament formation [6] [8].
  • Disease Link: Crohn’s disease-associated RIP2 mutations (e.g., K513E) disrupt filament interfaces, impairing bacterial defense [1] [5].

Ligand-Bound Structures (e.g., Ponatinib Complexes)

X-ray crystallography reveals atomic details of inhibitor binding:

  • Ponatinib Complex (PDB: 4C8B): Type II inhibitor binding to DFG-out conformation. Ponatinib occupies the ATP pocket, with the trifluoromethyl-phenyl group extending into a hydrophobic allosteric pocket vacated by Asp164 flip. Key interactions: H-bonds with hinge residue Glu97, and hydrophobic contacts with Leu149, Leu152, Val44 [4] [9].
  • Type I vs Type II Inhibition:
  • Type I (e.g., Gefitinib): Bind DFG-in conformation, competing with ATP. Limited cellular efficacy due to high ATP affinity [4] [10].
  • Type II (e.g., Ponatinib, Regorafenib): Stabilize DFG-out state, displacing activation segment. More potent in cellular assays (IC₅₀ ~1-7 nM) by blocking autophosphorylation and ubiquitination [4] [9].
  • Selectivity Insights: RIP2's unique HHD motif and Lys209 loop dynamics create distinct pockets exploitable for selective inhibitor design. The αJ helix dimer interface offers potential allosteric targeting sites [9] [10].

Table 3: Structural Features of RIP2 Inhibitors from Crystallographic Studies

InhibitorPDB CodeBinding ModeKey InteractionsCellular IC₅₀
Ponatinib (Type II)4C8BDFG-outH-bonds: Glu97, Asp164. Hydrophobic: Leu149, Leu152, Val44, Phe1651-7 nM
Gefitinib (Type I)Not availableDFG-in (predicted)ATP-competitive, hinge binding~49 nM
RIP2 kinase inhibitor 2Not availableUndeterminedPatent compound (WO/2014043437)Sub-micromolar (specific values N/A)
Compound 18 [10]Not availableDFG-inH-bond to Met98, hydrophobic packing in P-loop~100 nM

All compound names mentioned: RIP2 kinase inhibitor 2, Ponatinib, Gefitinib, Regorafenib, SB203580, Erlotinib, LDN-193189, Compound 18 (GSK)

Properties

Product Name

RIP2 kinase inhibitor 2

IUPAC Name

6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-(2-methoxyethoxy)quinolin-4-amine

Molecular Formula

C21H28N4O4S

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C21H28N4O4S/c1-13-14(2)24-25-20(13)23-16-7-8-22-17-12-18(29-10-9-28-6)19(11-15(16)17)30(26,27)21(3,4)5/h7-8,11-12H,9-10H2,1-6H3,(H2,22,23,24,25)

InChI Key

QODPGRHWJBWTJC-UHFFFAOYSA-N

SMILES

CC1=C(NN=C1NC2=C3C=C(C(=CC3=NC=C2)OCCOC)S(=O)(=O)C(C)(C)C)C

Solubility

Soluble in DMSO

Synonyms

RIPK2-IN-2; RIPK2 IN 2; RIPK2IN2; RIPK2 inhibitor-2; RIPK2 inhibitor 2;

Canonical SMILES

CC1=C(NN=C1NC2=C3C=C(C(=CC3=NC=C2)OCCOC)S(=O)(=O)C(C)(C)C)C

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